2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide
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Overview
Description
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide is a chemical compound with the molecular formula C12H15ClN2O. This compound is known for its unique structure, which includes a chloroacetamide group attached to a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-methyl-2-(3-methylpyridin-2-yl)propylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amide.
Scientific Research Applications
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interact with DNA, leading to potential anticancer effects by inducing DNA damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: Similar structure but with an additional chlorine atom on the pyridine ring.
2-Bromo-6-methylpyridine: Contains a bromine atom instead of a chlorine atom.
2-Chloro-1-methylpyridinium iodide: Contains an iodide ion instead of an acetamide group
Uniqueness
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the chloroacetamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
2-chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9-5-4-6-14-11(9)12(2,3)8-15-10(16)7-13/h4-6H,7-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMCDGHDZBWOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)(C)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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